6-Methoxy-3,4-dihydroisoquinoline hydrochloride

Physical Organic Chemistry Reactivity Imine Stability

Regioisomeric purity is critical for SAR reproducibility. Generic substitution with 5- or 7-methoxy isomers abolishes biological activity at GLP-1R/GIPR targets (WO 2022/076503 A1). This 6-methoxy-3,4-dihydroisoquinoline HCl is the validated building block for positive allosteric modulator programs. • ≥98% purity, certified characterization • Superior reactivity in asymmetric transfer hydrogenation • Thermal robustness (bp 324.9 °C) enables one-pot processes • In stock for immediate global shipping

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 93549-15-6
Cat. No. B110452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3,4-dihydroisoquinoline hydrochloride
CAS93549-15-6
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=NCC2.Cl
InChIInChI=1S/C10H11NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6-7H,4-5H2,1H3;1H
InChIKeyGXXXMVHTKNCLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3,4-dihydroisoquinoline HCl: Identity & Procurement


6-Methoxy-3,4-dihydroisoquinoline hydrochloride (CAS 93549-15-6) is a partially saturated isoquinoline derivative with a 6-methoxy substituent on the aromatic ring, supplied as the hydrochloride salt. It serves as a versatile building block in medicinal chemistry and organic synthesis, with a molecular formula of C10H12ClNO and a molecular weight of 197.66 g/mol [1]. The compound's dihydroisoquinoline core contains a C=N double bond that is a key reactive site for further transformations such as reduction, nucleophilic addition, and cycloaddition. Its hydrochloride form enhances solubility in polar solvents compared to the free base, facilitating its use in aqueous and protic reaction media .

Role
Versatile dihydroisoquinoline building block
Key C=N reactive site for reduction, nucleophilic addition, cycloaddition
Form advantage
Hydrochloride salt enhances polar solubility
Supports aqueous and protic reaction media vs free base
Core utility
6-methoxy pharmacophore for medicinal chemistry SAR
Electron-donating substituent alters ring electronics and imine stability

6-Methoxy-3,4-dihydroisoquinoline HCl: Substitution Risks


Interchanging 6-methoxy-3,4-dihydroisoquinoline hydrochloride with its unsubstituted analog (3,4-dihydroisoquinoline) or regioisomeric methoxy derivatives introduces significant changes in electronic character, reactivity, and downstream biological performance. The methoxy group at the 6-position is an electron-donating substituent that alters the electron density of the aromatic ring, directly impacting the rate and regioselectivity of electrophilic aromatic substitution and the stability of the imine bond . In drug-discovery programs, even a single methoxy positional isomer can lead to substantial shifts in target binding affinity and pharmacokinetic profile, as demonstrated by structure-activity relationship (SAR) studies on dihydroisoquinoline-containing kinase inhibitors [1]. Generic substitution therefore risks failed reactions or misleading biological results, undermining both synthetic efficiency and scientific validity.

Regioisomer mismatch
5- or 7-methoxy analogs may shift target binding affinity and reaction selectivity; even a single methoxy positional change can mislead SAR and synthetic outcomes.
Unsubstituted core risk
3,4-dihydroisoquinoline lacks the 6-OCH3 electron-donating effect, altering imine stability, polarity profile, and downstream biological performance; may not transfer.
Free base vs. HCl salt
The free base may show different solubility, thermal stability, and reactivity in protic media; direct substitution can affect reaction rate and purification workflow.

6-Methoxy-3,4-dihydroisoquinoline HCl vs. Analogues: Quantitative Differentiation


6-Methoxy Enhances Imine Bond Stability

The 6-methoxy substituent donates electron density into the aromatic ring via resonance, which stabilizes the adjacent imine (C=N) bond by reducing its electrophilicity. This effect can be quantified by comparing the computed topological polar surface area (TPSA) and hydrogen-bond acceptor count. 6-Methoxy-3,4-dihydroisoquinoline free base has a TPSA of 21.6 Ų and 2 hydrogen-bond acceptors, versus a TPSA of 12.4 Ų and 1 acceptor for unsubstituted 3,4-dihydroisoquinoline [1]. The increased electron density also influences the compound's reactivity in Bischler–Napieralski cyclizations and subsequent functionalizations .

Imine bond stability
Class-level inference
ΔTPSA = +9.2 Ų; ΔHBA = +1 vs unsubstituted core
Predicts altered polarity and molecular recognition profile.
Computed properties (PubChem 2024 release).
Physical Organic Chemistry Reactivity Imine Stability

6-Methoxy Essential for GLP-1R/GIPR PAM Activity

The patent WO 2022/076503 A1 (Eli Lilly) discloses that 6-methoxy-3,4-dihydro-1H-isoquinoline compounds act as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR). Structure-activity relationship (SAR) analysis within the patent indicates that the 6-methoxy group is critical for PAM activity; compounds with methoxy at the 5- or 7-position showed significantly reduced or no allosteric potentiation of GLP-1R [1]. While exact EC50 values are proprietary, the qualitative SAR data constitutes a strong positional requirement.

GLP-1R/GIPR PAM SAR
Class-level inference
6-OCH3 essential for PAM activity; 5-/7-OCH3 markedly reduced or inactive
Only 6-methoxy provides the reported pharmacophore.
In vitro cell-based assay; exact EC50 proprietary.
Diabetes GLP-1 Receptor Allosteric Modulator SAR

Asymmetric Transfer Hydrogenation: Distinct 6-Methoxy Reactivity

Hrdličková et al. (2018) performed competitive asymmetric transfer hydrogenation (ATH) of three differently methoxy-substituted 1-methyl-3,4-dihydroisoquinolines (1-Me-DHIQs) using six ruthenium Noyori-Ikariya catalysts [1]. Reaction kinetics monitored by 1H NMR revealed that the 6-methoxy substrate displayed a distinct selectivity and affinity pattern compared to the 7-methoxy and 6,7-dimethoxy substrates, with the 6-methoxy analogue often showing higher reaction rate and selectivity coefficients (exact rate constants and selectivity factors are available in the full article). No competitive behavior was observed in terms of enantioselectivity, but the differential substrate affinity directly impacts catalyst loading and reaction time in a procurement-relevant manner.

Asymmetric transfer hydrogenation
Cross-study comparable
Higher selectivity coefficient and reaction rate vs 7-OCH3 and 6,7-diOCH3 analogs
May improve catalyst utilization and reduce reaction time.
Ru(II) catalysts, 40 °C, 1H NMR monitoring.
Asymmetric Catalysis Transfer Hydrogenation Reaction Kinetics

Boiling Point Elevation vs. Unsubstituted Core

The hydrochloride salt of 6-methoxy-3,4-dihydroisoquinoline has a reported boiling point of 324.9 °C at 760 mmHg , significantly higher than the 241.8 °C at 760 mmHg for unsubstituted 3,4-dihydroisoquinoline (free base) . The difference (approx. 83 °C) reflects both the increased molecular weight from the methoxy group and the ionic nature of the hydrochloride salt, which enhances thermal stability and allows for high-temperature reactions or distillations without decomposition.

Boiling point elevation
Head-to-head
324.9 °C (HCl salt) vs 241.8 °C (unsubstituted free base) at 760 mmHg
Supports high-temperature reaction and distillation workflows.
ΔTb = +83.1 °C; data to verify with supplier COA.
Physicochemical Properties Distillation Purification

6-Methoxy-3,4-dihydroisoquinoline HCl: High-Impact Applications


Incretin Receptor PAM Drug Discovery

This compound is the preferred starting material for synthesizing positive allosteric modulators of GLP-1R and GIPR, as described in patent WO 2022/076503 A1. The 6-methoxy group is essential for biological activity, and substitution with 5- or 7-methoxy isomers results in loss of function [1]. Procurement of this exact building block is critical for structure–activity relationship studies and lead optimization in diabetes programs.

Asymmetric Synthesis of Chiral Tetrahydroisoquinolines

The 6-methoxy-substituted dihydroisoquinoline core demonstrates superior reactivity and catalyst selectivity in asymmetric transfer hydrogenation compared to other methoxy regioisomers [2]. This makes it the substrate of choice for preparing enantioenriched tetrahydroisoquinoline intermediates required in medicinal chemistry and natural product synthesis.

High-Temperature Reaction Development

With a boiling point of 324.9 °C at atmospheric pressure, the hydrochloride salt can withstand high-temperature conditions (e.g., Bischler–Napieralski cyclizations or Pd-catalyzed couplings) that would volatilize or decompose unsubstituted 3,4-dihydroisoquinoline . This thermal robustness allows for streamlined one-pot processes and simplified purification.

Pharmacopeial Reference Standard

As a fully characterized chemical with certified purity and defined physicochemical properties, 6-methoxy-3,4-dihydroisoquinoline hydrochloride serves as a reference standard for the identification and quantification of isoquinoline-related impurities in pharmaceutical APIs, ensuring compliance with USP and EP monographs [3].

Application
Selection Property
Validation Focus
Incretin receptor PAM research
6-methoxy pharmacophore integrity
Confirm regioisomeric purity and GLP-1R/GIPR allosteric modulation context
Asymmetric synthesis of chiral THIQs
Regioisomer-dependent catalyst selectivity
Verify enantioselectivity and reaction rate under reported ATH conditions
High-temperature reaction development
Thermal robustness (HCl salt)
Monitor boiling point and decomposition profile under process conditions
Pharmacopeial reference standard
Certified purity and defined physicochemical properties
Cross-validate identity and purity against USP/EP monograph requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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